

Application Note: Targeted Lipid Profiling Using 17:0-16:1 PG-d5

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Compound of Interest

Compound Name: 17:0-16:1 PG-d5

Cat. No.: B15141123

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for the development of novel therapeutics. Phosphatidylglycerols (PGs) are a class of anionic phospholipids that play crucial roles in various cellular processes, including membrane structure, function, and signaling. Accurate and precise quantification of PG species is therefore essential for advancing our understanding of their biological significance.

This application note describes the use of 17:0-16:1 Phosphatidylglycerol-d5 (**17:0-16:1 PG-d5**) as an internal standard for the targeted quantification of phosphatidylglycerol species in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard with acyl chains of uncommon length (C17:0 and C16:1) minimizes interference from endogenous lipids and corrects for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility. **17:0-16:1 PG-d5** is a component of the comprehensive UltimateSPLASH™ ONE internal standard mixture provided by Avanti Polar Lipids.

Principle

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard, **17:0-16:1 PG-d5**, is added to the biological

sample prior to lipid extraction. The endogenous (non-labeled) PG species and the deuterated internal standard are co-extracted, chromatographically separated, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area of the endogenous PG species to the peak area of the deuterated internal standard.

Featured Internal Standard

17:0-16:1 PG-d5 is a high-purity, deuterated phosphatidylglycerol standard. Its key features include:

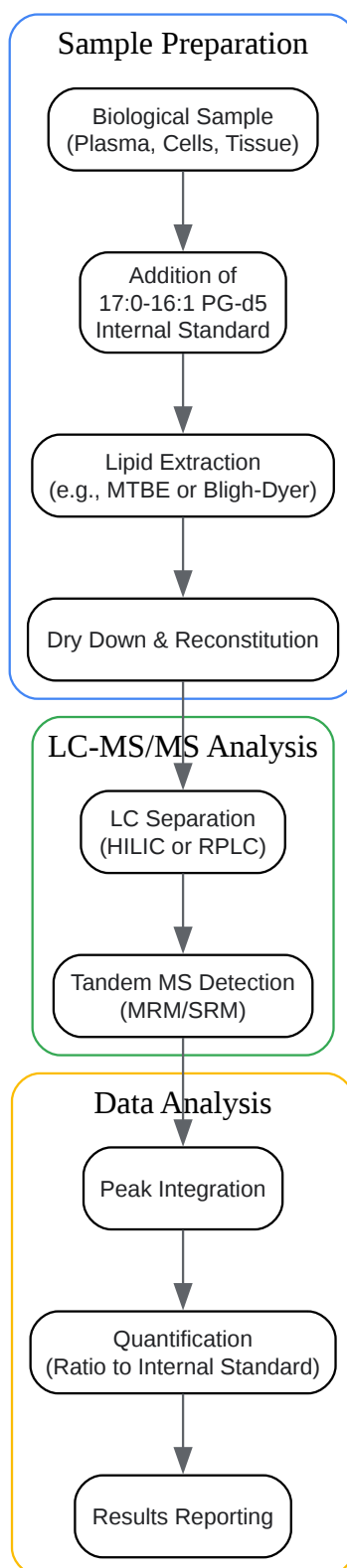
- **Deuterated Glycerol Backbone (d5):** Provides a distinct mass shift for clear differentiation from endogenous lipids.
- **Odd-Chain and Monounsaturated Acyl Chains (17:0 and 16:1):** These acyl chain compositions are of low natural abundance, reducing the risk of isobaric interference from naturally occurring lipid species.
- **Component of a Comprehensive Standard Mixture:** Included in the UltimateSPLASH™ ONE internal standard mixture, allowing for the simultaneous quantification of multiple lipid classes.

Applications

- Targeted quantification of PG species in various biological matrices, including plasma, serum, cells, and tissues.
- Lipidomics studies investigating metabolic disorders, cardiovascular diseases, and cancer.
- Drug discovery and development to assess the effect of therapeutic interventions on lipid metabolism.

Experimental Workflow

The overall experimental workflow for targeted PG profiling using **17:0-16:1 PG-d5** is illustrated below.



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Experimental workflow for targeted lipid profiling.

Protocols

Materials and Reagents

- **17:0-16:1 PG-d5** internal standard (as part of a mixture like UltimateSPLASH™ ONE or as a standalone standard)
- Solvents (LC-MS grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water
- Formic acid
- Ammonium acetate
- Biological samples (e.g., plasma, cell pellets, tissue homogenates)
- Microcentrifuge tubes
- Pipettes and tips
- Nitrogen evaporator or vacuum concentrator
- LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
- Chromatography column (HILIC or C18 reversed-phase)

Sample Preparation

2.1. Internal Standard Spiking

- Prepare a working solution of the internal standard mixture containing **17:0-16:1 PG-d5** at a known concentration in a suitable solvent (e.g., methanol).
- For a typical plasma sample, add 10 µL of the internal standard working solution to 100 µL of plasma. For cell pellets or tissue homogenates, the amount of internal standard should be normalized to the protein content or cell number.

2.2. Lipid Extraction (MTBE Method)

- To the sample containing the internal standard, add 300 µL of methanol.

- Vortex for 10 seconds.
- Add 1 mL of MTBE.
- Vortex for 10 minutes at 4°C.
- Add 250 µL of water to induce phase separation.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.
- Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate for HILIC).

LC-MS/MS Analysis

3.1. HILIC-MS/MS Method for Phosphatidylglycerol Analysis

- Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium acetate
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient:
 - 0-1 min: 0% B
 - 1-8 min: 0% to 50% B
 - 8-9 min: 50% B

- 9.1-12 min: 0% B (re-equilibration)
- Mass Spectrometry:
 - Ionization Mode: Negative Electrospray Ionization (-ESI)
 - Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
 - MRM Transitions: The specific precursor-to-product ion transitions for each endogenous PG species and for **17:0-16:1 PG-d5** need to be determined by direct infusion of standards. An example is provided in the table below.

Data Analysis

- Integrate the peak areas of the endogenous PG species and the **17:0-16:1 PG-d5** internal standard using the instrument's software.
- Calculate the response ratio for each endogenous PG by dividing its peak area by the peak area of the internal standard.
- Generate a calibration curve using a series of known concentrations of non-deuterated PG standards spiked with the same amount of internal standard.
- Determine the concentration of the endogenous PG species in the samples by interpolating their response ratios on the calibration curve.

Quantitative Data

The following tables provide an example of the composition of a commercial internal standard mixture containing **17:0-16:1 PG-d5** and a template for reporting quantitative results from a targeted lipid profiling experiment.

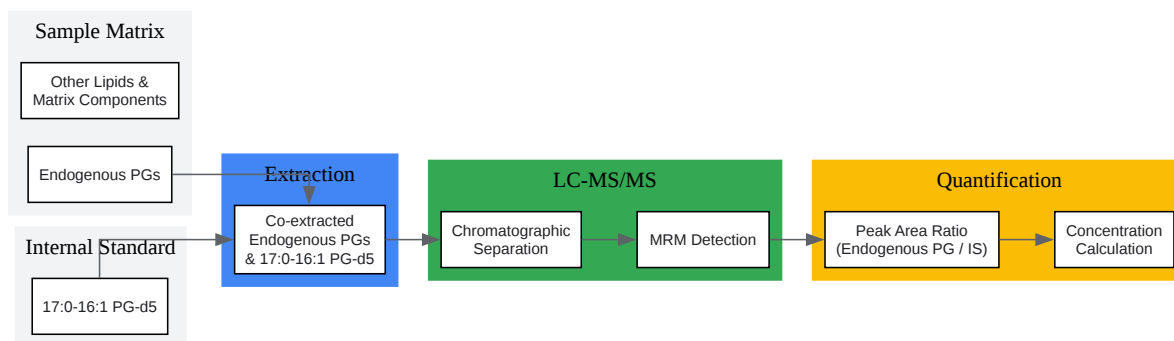
Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture (Example Components)

Lipid Class	Internal Standard	Concentration (µg/mL)
Phosphatidylglycerol	17:0-14:1 PG-d5	25
Phosphatidylglycerol	17:0-16:1 PG-d5	50
Phosphatidylglycerol	17:0-18:1 PG-d5	75
Phosphatidylglycerol	17:0-20:3 PG-d5	50
Phosphatidylglycerol	17:0-22:4 PG-d5	25
Phosphatidylcholine	17:0-14:1 PC-d5	50
Phosphatidylethanolamine	17:0-14:1 PE-d5	25
Phosphatidylserine	17:0-14:1 PS-d5	25
Phosphatidylinositol	17:0-14:1 PI-d5	25
Other lipid classes

Table 2: Example Quantitative Results for Phosphatidylglycerol Species in Human Plasma

PG Species	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	Concentration (ng/mL) ± SD (n=3)
PG(16:0/18:1)	747.5	255.2	5.2	User Data
PG(16:0/18:2)	745.5	255.2	5.1	User Data
PG(18:0/18:1)	775.6	283.3	5.8	User Data
PG(18:0/18:2)	773.6	283.3	5.7	User Data
17:0-16:1 PG-d5 (IS)	766.6	269.3	5.5	N/A

Visualization of the Analytical Process



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Quantitative analysis workflow.

Conclusion

The use of **17:0-16:1 PG-d5** as an internal standard provides a robust and reliable method for the targeted quantification of phosphatidylglycerol species in complex biological samples. This approach, integrated into a comprehensive lipidomics workflow, enables researchers and drug development professionals to obtain high-quality quantitative data, contributing to a deeper understanding of the roles of PGs in health and disease.

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